molecular formula C7H5BrN2 B13425839 5-Bromo-2-(prop-1-yn-1-yl)pyrimidine

5-Bromo-2-(prop-1-yn-1-yl)pyrimidine

Cat. No.: B13425839
M. Wt: 197.03 g/mol
InChI Key: RGBHVGZYMRANLU-UHFFFAOYSA-N
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Description

5-Bromo-2-(prop-1-yn-1-yl)pyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family It is characterized by the presence of a bromine atom at the 5th position and a prop-1-yn-1-yl group at the 2nd position of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(prop-1-yn-1-yl)pyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 5-bromopyrimidine.

    Alkylation Reaction: The 5-bromopyrimidine undergoes an alkylation reaction with propargyl bromide in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain high yields of the compound.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(prop-1-yn-1-yl)pyrimidine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as ethanol or water.

    Coupling Reactions: Reagents such as palladium catalysts and copper iodide are used in the presence of a base like triethylamine (TEA) in solvents like tetrahydrofuran (THF).

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Bromo-2-(prop-1-yn-1-yl)pyrimidine is primarily based on its ability to interact with biological macromolecules. The bromine atom and the prop-1-yn-1-yl group can form covalent bonds with nucleophilic sites in proteins and nucleic acids, leading to the modulation of their functions. This interaction can result in the inhibition of enzyme activity or the disruption of DNA replication and transcription processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-(prop-1-yn-1-yl)pyrimidine is unique due to the presence of the prop-1-yn-1-yl group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of compounds with specific biological activities and material properties .

Properties

Molecular Formula

C7H5BrN2

Molecular Weight

197.03 g/mol

IUPAC Name

5-bromo-2-prop-1-ynylpyrimidine

InChI

InChI=1S/C7H5BrN2/c1-2-3-7-9-4-6(8)5-10-7/h4-5H,1H3

InChI Key

RGBHVGZYMRANLU-UHFFFAOYSA-N

Canonical SMILES

CC#CC1=NC=C(C=N1)Br

Origin of Product

United States

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